Ysptspsy - 127959-11-9

Ysptspsy

Catalog Number: EVT-1207811
CAS Number: 127959-11-9
Molecular Formula: C41H56N8O15
Molecular Weight: 900.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ysptspsy is classified as a phosphopeptide, specifically a heptapeptide that plays a crucial role in the phosphorylation state of the C-terminal domain of RNA polymerase II. It is derived from the repetitive sequence found in the C-terminal domain of RNA polymerase II, which is essential for mRNA synthesis and regulation. The peptide's structure allows it to interact with various proteins involved in transcriptional regulation, including serine/threonine phosphatases such as Scp1 .

Synthesis Analysis

The synthesis of Ysptspsy can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and chemoenzymatic approaches.

Solid-Phase Peptide Synthesis (SPPS):

  • SPPS is a widely used method for synthesizing peptides. The process begins with attaching the first amino acid to a solid support resin.
  • Subsequent amino acids are added one at a time, with each coupling reaction typically requiring activation reagents such as HBTU or DIC.
  • The final product is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage agents.

Chemoenzymatic Synthesis:

  • This method combines chemical synthesis with enzymatic reactions to introduce specific modifications, such as phosphorylation.
  • Enzymes like kinases can be used to phosphorylate serine residues in the peptide after its initial synthesis, allowing for precise control over the phosphorylation state .
Molecular Structure Analysis

The molecular structure of Ysptspsy reveals a sequence of seven amino acids: tyrosine (Y), serine (S), proline (P), threonine (T), serine (S), proline (P), and tyrosine (Y). The structural characteristics include:

  • Conformation: NMR studies indicate that Ysptspsy can adopt various conformations depending on its environment, with γ-turns being a notable feature that stabilizes its structure in aqueous solutions .
  • Phosphorylation Sites: The presence of serine residues makes it susceptible to phosphorylation by specific kinases, which can alter its conformation and interactions with other proteins.
Chemical Reactions Analysis

Ysptspsy is involved in several critical chemical reactions primarily related to phosphorylation and dephosphorylation:

  • Phosphorylation: Kinases can transfer phosphate groups to serine residues within Ysptspsy, altering its charge and conformation. This reaction is crucial for regulating transcriptional activity.
  • Dephosphorylation: Phosphatases such as Scp1 specifically target phosphorylated serines in Ysptspsy, removing phosphate groups and thereby modulating its activity in transcription regulation .

Relevant Parameters

  • Kinetic Parameters: Studies have shown that Scp1 preferentially dephosphorylates P.Ser5 over P.Ser2, indicating a specificity that can be exploited for therapeutic applications .
Mechanism of Action

The mechanism of action of Ysptspsy primarily revolves around its role as a substrate for kinases and phosphatases:

  • Kinase Interaction: When phosphorylated by kinases, Ysptspsy undergoes conformational changes that enhance its binding affinity to transcription factors or other regulatory proteins.
  • Phosphatase Interaction: The dephosphorylation by enzymes like Scp1 reverses these modifications, leading to changes in gene expression patterns. This dynamic interplay between phosphorylation and dephosphorylation is crucial for regulating RNA polymerase II activity during transcription .
Physical and Chemical Properties Analysis

Ysptspsy exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight of Ysptspsy is approximately 1,000 Da.
  • Solubility: It is soluble in water due to its polar amino acid composition.
  • Stability: The stability of Ysptspsy can be affected by environmental factors such as pH and temperature, influencing its conformation and biological activity.

Relevant Data

  • pKa Values: The pKa values of the constituent amino acids suggest that the peptide's charge can vary significantly under different physiological conditions.
Applications

Ysptspsy has several scientific applications:

  • Transcription Research: It serves as a model for studying the mechanisms of transcription regulation mediated by phosphorylation.
  • Drug Development: Understanding how Ysptspsy interacts with kinases and phosphatases can inform the design of inhibitors targeting these pathways, potentially leading to therapeutic advancements in diseases associated with dysregulated transcription .
  • Biotechnology: Its properties make it useful in developing biosensors or other biotechnological applications where specific protein interactions are required.
Introduction to the YSPTSPS Repeat in RNA Polymerase II CTD

Overview of RNA Polymerase II and Its Role in Eukaryotic Transcription

RNA Polymerase II (Pol II) is the central enzyme responsible for transcribing protein-coding genes and numerous non-coding RNAs in eukaryotic cells. As a DNA-dependent RNA polymerase, it synthesizes mRNA precursors by catalyzing the stepwise addition of ribonucleoside triphosphates to the growing RNA chain, using a DNA template. The catalytic core of Pol II comprises 12 subunits, with POLR2A (RPB1) forming the largest subunit that houses the enzyme's active site. This site contains a Mg²⁺-coordinating DxDGD motif essential for phosphodiester bond formation and proofreading via 3′→5′ exonuclease activity [1] [4]. Pol II progresses through distinct transcriptional phases:

  • Initiation: Requires assembly of the preinitiation complex (PIC), including general transcription factors (e.g., TFIIH) and Mediator. At this stage, Pol II's C-terminal domain (CTD) is unphosphorylated (RNAP IIA).
  • Elongation: After promoter escape, Ser5 phosphorylation facilitates RNA chain extension.
  • Termination: Triggered by CTD conformational changes, leading to transcript release [2].

The CTD is absent from high-resolution structural models due to its intrinsic disorder, highlighting its dynamic role in transcription regulation [8].

Table 1: Core Subunits of RNA Polymerase II

SubunitGeneFunction
RPB1POLR2ACatalytic core; contains CTD
RPB2POLR2BMg²⁺ coordination; RNA synthesis
RPB3POLR2CStructural stabilization

The CTD as a Regulatory Hub: Consensus Sequence and Tandem Repeats

The CTD of POLR2A is a structurally unique, intrinsically disordered domain composed of tandem repeats of the heptapeptide sequence YSPTSPS. This domain serves as a scaffold for recruiting transcription regulators, RNA processing factors, and chromatin modifiers. Key features include:

  • Consensus Architecture: The heptad (Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7) contains residues subject to post-translational modifications (PTMs). Vertebrates possess 52 repeats, while Drosophila has 42 and yeast 26 [2] [5].
  • Phosphocode Dynamics:
  • Ser5-P: Enriched near transcription start sites (TSS), catalyzed by CDK7/TFIIH. Recruits capping enzymes.
  • Ser2-P: Accumulates toward gene ends, mediated by CDK9/pTEFb. Facilitates elongation and 3′ end processing [2] [7].
  • Non-Phosphorylative Modifications: Glycosylation (O-GlcNAc), methylation, and ubiquitination further expand the CTD's regulatory capacity, enabling combinatorial control of Pol II activity [2] [8].

The CTD transitions from a compact conformation (unphosphorylated) to an extended state upon phosphorylation, increasing accessibility for protein interactions [8].

Table 2: Key CTD Modifications and Functional Impacts

ModificationResidueEnzymeFunction
PhosphorylationSer5CDK7Promoter escape; capping
PhosphorylationSer2CDK9Elongation; termination
GlycosylationSer/ThrOGTTranscriptional pausing
IsomerizationProlinePin1CTD conformational switch

Evolutionary Conservation and Divergence of the YSPTSPS Heptapeptide

The CTD exhibits remarkable evolutionary plasticity in sequence composition and length:

  • Length Scaling: CTD repeat number correlates with organismal complexity—yeast (26 repeats), Drosophila (42), humans (52)—reflecting expanded regulatory demands in higher eukaryotes [2] [5].
  • Sequence Divergence:
  • Conservation Gradient: Vertebrate CTDs have 21 consensus heptads in the N-terminal half and 31 degenerate repeats in the C-terminal half. Tyr1 and Pro6 are universally conserved, while Ser7 varies most [2] [8].
  • Non-Consensus Motifs: Only 2/42 repeats match YSPTSPS exactly in Drosophila, yet these deviations maintain functional equivalence with human CTDs in rescue experiments [5] [8].
  • Functional Flexibility: Genetic studies reveal that sequence heterogeneity counteracts detrimental effects of excessive repeats:
  • Drosophila with 29 consensus repeats develop normally, but 52 consensus repeats cause lethality due to aberrant nuclear aggregation.
  • Human CTD (52 repeats, including degeneracy) rescues Drosophila viability, underscoring conserved structural organization over exact motif arrays [5] [8].

Biophysical analyses confirm structural homogeny: SAXS and SEC show that CTDs from yeast, flies, and humans share similar Stokes radii relative to molecular weight, forming compact random coils. Phosphorylation extends this ensemble uniformly across species [8].

Table 3: Evolutionary Comparison of CTD Architectures

OrganismRepeatsConsensus RepeatsKey Divergent Features
S. cerevisiae2626 (100%)Homogeneous; minimal regulation
D. melanogaster422 (4.8%)High divergence; Ser7 variants
H. sapiens5221 (40.4%)Bipartite: consensus N-terminal, degenerate C-terminal

Compound Names Mentioned:

  • RNA Polymerase II
  • C-terminal domain (CTD)
  • YSPTSPS heptapeptide
  • Phospho-Ser2 CTD
  • Phospho-Ser5 CTD
  • O-GlcNAcylated CTD
  • Proline-isomerized CTD

Properties

CAS Number

127959-11-9

Product Name

Ysptspsy

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C41H56N8O15

Molecular Weight

900.9 g/mol

InChI

InChI=1S/C41H56N8O15/c1-21(53)33(47-37(59)32-5-3-15-49(32)39(61)29(19-51)45-34(56)26(42)16-22-6-10-24(54)11-7-22)38(60)46-30(20-52)40(62)48-14-2-4-31(48)36(58)44-28(18-50)35(57)43-27(41(63)64)17-23-8-12-25(55)13-9-23/h6-13,21,26-33,50-55H,2-5,14-20,42H2,1H3,(H,43,57)(H,44,58)(H,45,56)(H,46,60)(H,47,59)(H,63,64)/t21-,26+,27+,28+,29+,30+,31+,32+,33+/m1/s1

InChI Key

WSYIZXSKHFDPIZ-JEUAVNDSSA-N

SMILES

CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O

Synonyms

Tyr-Ser-Pro-Thr-Ser-Pro-Ser-Tyr
tyrosyl-seryl-prolyl-threonyl-seryl-prolyl-seryl-tyrosine
YSPTSPSY

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O

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